molecular formula C8H8ClFO2 B6314911 1-Chloro-2,3-dimethoxy-4-fluorobenzene CAS No. 1804409-83-3

1-Chloro-2,3-dimethoxy-4-fluorobenzene

Cat. No.: B6314911
CAS No.: 1804409-83-3
M. Wt: 190.60 g/mol
InChI Key: NJMOCURUXSIDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,3-dimethoxy-4-fluorobenzene is an organic compound with the molecular formula C₈H₈ClFO₂. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

1-Chloro-2,3-dimethoxy-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often include the use of reagents such as chlorine gas, fluorine gas, and methanol under controlled temperature and pressure .

Chemical Reactions Analysis

1-Chloro-2,3-dimethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds

Common reagents used in these reactions include sodium hydride, nickel acetate, and bipyridyl, among others. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-2,3-dimethoxy-4-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2,3-dimethoxy-4-fluorobenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. It can also interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

1-Chloro-2,3-dimethoxy-4-fluorobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of both methoxy groups and halogen atoms, which provide it with distinct chemical properties and reactivity.

Properties

IUPAC Name

1-chloro-4-fluoro-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMOCURUXSIDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OC)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.